2,3-dihydro-1H-isoindole-1-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-isoindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-9(12)8-7-4-2-1-3-6(7)5-11-8/h1-4,8,11H,5H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYTVITWNRXGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284811 | |
| Record name | 2,3-Dihydro-1H-isoindole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095715-76-6 | |
| Record name | 2,3-Dihydro-1H-isoindole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1095715-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-isoindole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Evolution of Isoindoline Based Chemical Entities
The exploration of isoindoline-based compounds has a rich and, at times, notorious history that has significantly influenced the field of medicinal chemistry. The parent isoindoline (B1297411) structure is a bicyclic scaffold where a benzene (B151609) ring is fused to a five-membered nitrogen-containing ring. nih.gov
The most infamous member of this family is undoubtedly thalidomide (B1683933), an isoindoline-1,3-dione derivative introduced in the 1950s as a sedative. researchgate.net Its tragic teratogenic effects led to a pivotal shift in drug regulation and safety testing. However, subsequent research revealed its potent immunomodulatory and anti-angiogenic properties, leading to its re-emergence for the treatment of multiple myeloma and erythema nodosum leprosum. researchgate.net This revival of thalidomide sparked a renewed and intense interest in the therapeutic potential of the isoindoline scaffold.
Following the complex history of thalidomide, medicinal chemists have developed numerous derivatives with improved therapeutic profiles. Lenalidomide and pomalidomide (B1683931) are notable examples of second- and third-generation immunomodulatory drugs (IMiDs®) that feature the core isoindoline structure and are used in cancer therapy. mdpi.com These developments underscore the evolution of isoindoline-based entities from a cautionary tale to a source of valuable therapeutic agents. The journey of these compounds highlights the importance of understanding structure-activity relationships and the potential for chemical modification to unlock therapeutic benefits.
Significance of the 2,3 Dihydro 1h Isoindole 1 Carboxamide Scaffold in Heterocyclic Chemistry
The 2,3-dihydro-1H-isoindole-1-carboxamide scaffold holds significance in heterocyclic chemistry due to its structural features that make it a valuable building block in the synthesis of more complex molecules. The isoindoline (B1297411) core provides a rigid framework that can be functionalized at various positions, allowing for the creation of a diverse library of compounds.
The presence of the carboxamide group at the 1-position is particularly important. Amide bonds are prevalent in biologically active molecules, including many pharmaceuticals, as they can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors. chemicalbook.com This functional group imparts specific physicochemical properties to the molecule, influencing its solubility, stability, and ability to cross biological membranes.
The synthesis of the parent carboxylic acid, 2,3-dihydro-1H-isoindole-1-carboxylic acid, has been reported, providing a key intermediate for the preparation of the target carboxamide and other derivatives. The availability of synthetic routes to this precursor is crucial for exploring the chemical space around this scaffold. The general chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1095715-76-6 |
| Molecular Formula | C9H10N2O |
| Molar Mass | 162.19 g/mol |
| Predicted Density | 1.219±0.06 g/cm3 |
| Predicted Boiling Point | 391.1±31.0 °C |
This data is based on predicted values. acs.org
Scope and Research Directions for 2,3 Dihydro 1h Isoindole 1 Carboxamide Within Academic Domains
Foundational Synthesis of the 2,3-dihydro-1H-isoindole Nucleus
The construction of the 2,3-dihydro-1H-isoindole (isoindoline) core is a critical first step and can be accomplished through various synthetic routes, primarily involving cyclization reactions or sequential, multi-step conversions.
Cyclization reactions offer an efficient means to assemble the dihydroisoindole framework, often in a single key step. These methods typically form one or more of the crucial carbon-carbon or carbon-nitrogen bonds of the heterocyclic ring.
One prominent approach is the 1,3-dipolar cycloaddition . For instance, an azomethine ylide, generated in situ from paraformaldehyde and sarcosine, can react with a dienophile like benzoquinone. This cycloaddition directly yields the core structure, which can then be spontaneously oxidized to the corresponding isoindole. nih.gov
Another powerful strategy involves radical cyclization . An oxidative cascade radical cyclization–cyclization reaction has been developed for the synthesis of 1H-benzo[f]isoindole derivatives. mdpi.com This process, using iron(III) chloride as a mild oxidant, proceeds via an intramolecular radical addition to an allyl group, followed by a second radical addition to a phenyl group, effectively building the fused ring system. mdpi.com
Modern catalytic methods have also been employed. A rhodium-catalyzed intramolecular condensation of benzyl (B1604629) azides with α-aryldiazoesters provides isoindoles in very good yields through the nucleophilic attack of the azide (B81097) onto a rhodium carbenoid intermediate. organic-chemistry.org Additionally, palladium-catalyzed cascade reactions can convert isoindolines to 1-arylisoindoles through a sequence of dehydrogenation followed by C-H arylation. organic-chemistry.org Modified classical reactions, such as the Pomeranz-Fritsch cyclization, have also been adapted to produce 1,2-dihydroisoquinolines, which are structurally related to the dihydroisoindole core. nih.govamanote.com
Table 1: Comparison of Cyclization Strategies for Isoindole Core Synthesis
| Method | Key Reagents/Catalysts | Reaction Type | Key Feature |
| 1,3-Dipolar Cycloaddition | Paraformaldehyde, Sarcosine, Benzoquinone | Pericyclic | Forms the core structure directly from an in-situ generated azomethine ylide. nih.gov |
| Cascade Radical Cyclization | Iron(III) chloride (FeCl₃) | Radical | Oxidative cascade reaction builds a fused ring system in one pot. mdpi.com |
| Rhodium-Catalyzed Condensation | Rhodium catalyst | Catalytic | Intramolecular reaction of benzyl azides and diazoesters. organic-chemistry.org |
| Palladium-Catalyzed Cascade | Palladium catalyst | Catalytic C-H Activation | Converts existing isoindolines to functionalized isoindoles. organic-chemistry.org |
Multi-step syntheses provide a versatile, albeit often longer, route to the dihydroisoindole nucleus, allowing for the construction of more complex or specifically substituted derivatives. These pathways build the core through a logical sequence of reactions.
A representative multi-step synthesis can be seen in the preparation of the drug chlorisondamine. The synthesis begins with tetrachlorophthalic anhydride (B1165640), which is first condensed with N,N-dimethylethylenediamine to produce an N-alkylated phthalimide. mdpi.com This intermediate is then subjected to a stepwise reduction using a powerful reducing agent like lithium aluminium hydride (LiAlH₄) to yield the desired isoindoline intermediate. mdpi.com
Natural product synthesis provides further examples. The elucidation of an antimicrobial metabolite's structure was confirmed by a four-step synthesis. nih.gov Similarly, the synthesis of complex isoindolinone-containing natural products like cytochalasin B involves intricate multi-step pathways. One such synthesis commenced from N,N-dibenzylphenylalanine, proceeding through an intramolecular Diels-Alder cyclization to establish the core's stereochemistry, followed by several additional transformations to yield the final isoindolinone structure. nih.gov
Table 2: Example of a Multi-Step Synthesis for an Isoindoline Derivative (Chlorisondamine)
| Step | Starting Material | Reagents | Intermediate/Product | Transformation |
| 1 | Tetrachlorophthalic anhydride | N,N-dimethylethylenediamine | N-alkylated phthalimide | Imide formation |
| 2 | N-alkylated phthalimide | Lithium aluminium hydride (LiAlH₄) | Isoindoline intermediate | Reduction of imide carbonyls |
| 3 | Isoindoline intermediate | Methyl chloride | Chlorisondamine | Permethylation |
Targeted Synthesis of the this compound Moiety
Once the dihydroisoindole nucleus is established, subsequent steps are required to introduce the carboxamide functional group at the C1 position with the desired stereochemistry.
The direct synthesis of this compound is often achieved through the functionalization of a precursor molecule, most commonly 2,3-dihydro-1H-isoindole-1-carboxylic acid. Synthetic routes are available for this carboxylic acid precursor, for example, through the deprotection of N-BOC-1,3-dihydro-2H-isoindole-1-carboxylic acid using hydrogen chloride gas bubbled through a solution in ethyl acetate. chemicalbook.com
The conversion of the carboxylic acid to the primary carboxamide is a standard transformation in organic synthesis. Common methods include:
Activation and Amination: The carboxylic acid is first activated, typically by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting reactive acyl chloride is then treated with ammonia (B1221849) (NH₃) or ammonium (B1175870) hydroxide (B78521) to form the primary carboxamide.
Peptide Coupling Reagents: A wide array of coupling reagents can be used to directly form the amide bond from the carboxylic acid and an ammonia source. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), dicyclohexylcarbodiimide (B1669883) (DCC), or HATU facilitate this transformation under mild conditions, which is particularly useful for sensitive substrates. The synthesis of thalidomide (B1683933), which contains a related isoindoline-1,3-dione structure, utilizes CDI for a cyclization step that forms an amide bond. mdpi.com
When the C1 position of the dihydroisoindole ring is substituted, it becomes a chiral center. Therefore, controlling the stereochemistry at this position is crucial for synthesizing enantiomerically pure compounds.
Strategies for achieving stereocontrol often involve asymmetric synthesis or the use of chiral starting materials. In the context of complex isoindole-containing molecules, diastereoselective reactions are frequently employed. A key example is the synthesis of cytochalasin natural products, which feature a substituted isoindolinone core. nih.gov In one reported synthesis, an intramolecular Diels-Alder cyclization of a carefully designed silyl (B83357) enol ether provided the desired endo-diastereomer in good yield. nih.gov This step effectively sets the relative stereochemistry of multiple chiral centers within the molecule. Such principles of using substrate-controlled or reagent-controlled diastereoselective reactions can be applied to establish the desired stereochemistry at the C1 position during the formation of the dihydroisoindole ring system, which is then carried through to the final carboxamide product.
Innovative Synthetic Paradigms for this compound Derivatives
Modern organic synthesis has introduced novel and more efficient methods for constructing the isoindole core, which can be adapted for the synthesis of this compound and its derivatives.
Catalytic Cascade Reactions represent a significant advancement. A one-pot conversion of isoindolines to 1-arylisoindoles has been developed using palladium-catalyzed cascade C-H transformations. organic-chemistry.org This method involves an initial dehydrogenation of the isoindoline to form an isoindole intermediate, which then undergoes a direct C-H arylation. organic-chemistry.org Such a strategy allows for the rapid construction of molecular complexity from a simple core.
Domino Reactions provide another powerful tool. A hexadehydro-Diels–Alder (HDDA) domino reaction of tetraynes and imidazole (B134444) derivatives has been used to create fused, multifunctionalized isoindole-1,3-diones. scispace.com This transformation involves the formation of three new C-C bonds and two new C-O bonds through a cascade of intramolecular cyclization and intermolecular coupling oxidation, all without the need for metal catalysts. scispace.com
Novel Cycloadditions and Condensations continue to be developed. A Rh(III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates provides an efficient route to 2H-isoindoles. organic-chemistry.org Furthermore, the reaction of 2,N-dilithiobenzothioamides with carboxylic esters has been shown to produce 3-hydroxy-2,3-dihydro-1H-isoindole-1-thione derivatives in an efficient one-pot method. researchgate.netsemanticscholar.org These innovative approaches offer new pathways to access diverse isoindole-based scaffolds that can be further elaborated to target specific derivatives.
Microwave-Assisted Synthesis for Accelerated Reaction Kinetics
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner product formation, and significantly reduced reaction times compared to conventional heating methods. nih.govnih.gov This technology utilizes microwave irradiation to directly and uniformly heat the reactants, which can dramatically increase reaction rates. nih.gov While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, the principles have been successfully applied to the synthesis of closely related isoindolinone and other carboxamide derivatives, demonstrating the potential for this approach. nih.govuobasrah.edu.iq
For instance, an efficient and environmentally friendly microwave-assisted method has been developed for synthesizing novel isoindolinone derivatives. uobasrah.edu.iqresearchgate.net This one-pot, three-component reaction is conducted in water, a green solvent, and demonstrates the utility of microwave irradiation in promoting complex cascade reactions. uobasrah.edu.iqresearchgate.net In a similar vein, the direct amidation of carboxylic acids or esters with amines to form various carboxamides has been effectively achieved under microwave irradiation, often without the need for expensive coupling reagents or catalysts that can complicate purification. nih.gov These examples underscore the capacity of microwave energy to drive the formation of the amide bond central to the target compound's structure.
The key advantages of microwave-assisted synthesis in this context are the rapid optimization of reaction conditions and the potential for solvent-free reactions, which aligns with green chemistry principles. nih.govnih.gov The significant reduction in reaction time, from hours to mere minutes, is a primary driver for the adoption of this technology.
Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Typically several hours (e.g., 12-16 hours) | Significantly shorter (e.g., 5-30 minutes) |
| Energy Source | External heat source (oil bath, heating mantle) | Direct dielectric heating of molecules |
| Heating Pattern | Non-uniform, through vessel walls | Uniform and rapid heating of reaction mixture |
| Yields | Variable, often moderate | Often higher due to reduced side reactions |
| Solvent Use | Often requires high-boiling solvents | Can enable solvent-free reactions or use of green solvents |
| By-product Formation | Can be significant due to prolonged heating | Often minimized, leading to cleaner products |
This table presents generalized data compiled from studies on related amide and heterocyclic syntheses to illustrate the advantages of microwave assistance.
Ambient Condition Synthesis Techniques
Synthesizing complex molecules under mild, ambient conditions is a significant goal in modern organic chemistry. For isoindoline carboxamides, multicomponent reactions (MCRs) are particularly well-suited for this purpose. MCRs, such as the Ugi and Passerini reactions, allow for the construction of complex products from three or more starting materials in a single step, often at room temperature and with high atom economy. researchgate.netwikipedia.orgnih.gov
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.gov This strategy has been successfully employed to create highly functionalized 3-oxoisoindoline-1-carboxamides, which are structurally analogous to the target compound. researchgate.netresearchgate.net These reactions can proceed under mild, base-mediated conditions, demonstrating the feasibility of synthesizing the isoindoline carboxamide core without harsh reagents or elevated temperatures. researchgate.net
Similarly, the Passerini reaction, one of the oldest MCRs, combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org This reaction proceeds rapidly in aprotic solvents at room temperature, particularly at high concentrations of reactants, and is believed to involve a non-ionic pathway where hydrogen bonding plays a crucial role. wikipedia.orgorganic-chemistry.org The versatility and mild conditions of these MCRs make them powerful tools for generating libraries of complex molecules for drug discovery. wikipedia.org
Table 2: Key Features of Multicomponent Reactions for Carboxamide Synthesis
| Reaction Type | Components | Product Type | Typical Conditions |
|---|---|---|---|
| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acetamido Carboxamide | Room temperature, often in solvents like methanol |
| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Room temperature, aprotic solvents, high concentration |
This table summarizes the general characteristics of Ugi and Passerini reactions as applied to the synthesis of complex carboxamides.
Green Chemistry Principles in Isoindoline Carboxamide Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of isoindoline carboxamides and related structures has increasingly incorporated these principles.
A key aspect of green synthesis is the use of environmentally benign solvents, with water being the ideal choice. uobasrah.edu.iq Methodologies have been developed for the synthesis of isoindolinones, the precursors to many isoindoline derivatives, in water. uobasrah.edu.iqresearchgate.net Furthermore, protocols that operate at room temperature reduce energy consumption, a core tenet of green chemistry. rsc.org A facile and green approach for creating isoindolinone skeletons has been reported that proceeds at room temperature in green solvents with a recyclable organocatalyst. rsc.org
Multicomponent reactions like the Ugi and Passerini reactions are inherently green. nih.gov They exhibit high atom economy, as most of the atoms from the starting materials are incorporated into the final product. Their one-pot nature minimizes waste from intermediate purification steps and reduces solvent usage. nih.gov Some modern approaches to isoindolinone synthesis are performed under catalyst-free conditions, further enhancing their environmental credentials.
The convergence of microwave-assisted synthesis with green chemistry principles is particularly noteworthy. Microwave heating can enable reactions in greener solvents like water or even under solvent-free conditions, combining the benefits of accelerated kinetics with a reduced environmental footprint. nih.govuobasrah.edu.iq
Table 3: Application of Green Chemistry Principles in Isoindoline Synthesis
| Green Chemistry Principle | Application in Isoindoline Synthesis |
|---|---|
| Waste Prevention | One-pot multicomponent reactions (e.g., Ugi) minimize intermediate isolation and waste. |
| Atom Economy | MCRs incorporate a high percentage of reactant atoms into the final product. |
| Less Hazardous Synthesis | Use of catalyst-free reaction conditions and non-toxic starting materials. |
| Safer Solvents | Employment of water or other green solvents instead of hazardous organic solvents. uobasrah.edu.iqrsc.org |
| Energy Efficiency | Conducting reactions at ambient temperature or using efficient microwave heating. uobasrah.edu.iqrsc.org |
| Catalysis | Use of recyclable organocatalysts to minimize waste. rsc.org |
N-Alkylation and N-Acylation of the Isoindole Nitrogen
The secondary amine within the isoindoline ring is a prime site for nucleophilic reactions, readily undergoing N-alkylation and N-acylation. These transformations are fundamental for introducing a wide variety of substituents that can modulate the molecule's steric and electronic properties.
N-Alkylation: The substitution at the nitrogen atom can be achieved through various methods. Iron-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" methodologies provide a sustainable route for the N-alkylation of indolines using alcohols as alkylating agents. nih.gov In this process, a catalyst temporarily abstracts hydrogen from an alcohol to form an aldehyde in situ, which then condenses with the amine; subsequent reduction of the resulting iminium intermediate by the stored hydrogen regenerates the catalyst and yields the N-alkylated product. nih.govresearchgate.net A broad range of primary and secondary alcohols can be utilized, leading to diverse N-substituted isoindoline derivatives in good to excellent yields. nih.gov
Alternatively, classical nucleophilic substitution reactions with alkyl halides provide a direct path to N-alkylation. The use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) is effective for deprotonating the nitrogen, facilitating its reaction with electrophiles such as alkyl iodides, and allyl, propargyl, or benzyl bromides. nih.gov
| Electrophile | Base/Catalyst System | Solvent | Product | Yield (%) | Reference |
| Benzyl alcohol | Fe-catalyst / Me3NO / K2CO3 | TFE | N-benzyl-isoindoline derivative | 92 | nih.gov |
| 4-Methoxybenzyl alcohol | Fe-catalyst / Me3NO / K2CO3 | TFE | N-(4-methoxybenzyl)-isoindoline derivative | 92 | nih.gov |
| Ethyl Iodide | LiHMDS | THF | N-ethyl-isoindolinone ester derivative | 86 | nih.gov |
| Propargyl Bromide | LiHMDS | THF | N-propargyl-isoindolinone ester derivative | 78 | nih.gov |
| Allyl Bromide | LiHMDS | THF | N-allyl-isoindolinone ester derivative | 93 | nih.gov |
N-Acylation: The isoindole nitrogen can also be acylated to form the corresponding N-acyl derivatives (amides). This is typically accomplished by reacting the parent molecule with acylating agents like acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction introduces a carbonyl group directly attached to the ring nitrogen, which can influence the conformation and electronic nature of the heterocyclic system.
Modifications and Derivatizations at the Carboxamide Functionality
The primary carboxamide group at the C-1 position is a versatile functional handle that can be converted into a range of other important chemical moieties. These transformations allow for significant structural and functional diversification of the core scaffold.
Reduction to Amines: The carboxamide can be completely reduced to a primary amine (R-CONH₂ → R-CH₂NH₂). This transformation is most effectively carried out using strong hydride-donating reagents, with lithium aluminum hydride (LiAlH₄) being the most common. masterorganicchemistry.comjove.com The reaction proceeds by converting the carbonyl group into a methylene (B1212753) group, thereby extending the carbon chain and introducing a basic amino group. chemistrysteps.comorgosolver.com
Dehydration to Nitriles: The primary amide can be dehydrated to form a nitrile (R-CONH₂ → R-C≡N). This classic transformation removes the elements of water and is achieved using a variety of dehydrating agents. orgoreview.commasterorganicchemistry.com Standard reagents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.com More modern and milder protocols utilize electrophilic phosphorus(III) reagents like tris(dimethylamino)phosphine (P(NMe₂)₃) or triphenylphosphite (P(OPh)₃). nih.govresearchgate.netrsc.org
Hofmann Rearrangement: The Hofmann rearrangement provides a method for converting a primary amide into a primary amine with one fewer carbon atom (R-CONH₂ → R-NH₂). nrochemistry.com The reaction proceeds through an isocyanate intermediate and is typically carried out using reagents like sodium hypobromite (B1234621) (generated in situ from Br₂ and NaOH). nrochemistry.com Milder, modern variations employ reagents such as N-bromoacetamide (NBA) with a base or hypervalent iodine species generated in situ from iodobenzene (B50100) and an oxidant like Oxone. organic-chemistry.orgacs.orgorganic-chemistry.org This reaction is a powerful tool for skeletal modification, effectively excising the carbonyl carbon.
Transamidation: This reaction involves the exchange of the NH₂ group of the primary amide for a different amine, resulting in the formation of a secondary or tertiary amide (R-CONH₂ + R'₂NH → R-CONR'₂). dntb.gov.ua This transformation can be promoted by catalysts, including various metal salts or organocatalysts, and provides a direct route to modify the amide substituent without proceeding through the carboxylic acid. researchgate.net
| Transformation | Product Functional Group | Key Reagents | Reference(s) |
| Reduction | Primary Amine (-CH₂NH₂) | LiAlH₄ | masterorganicchemistry.comjove.com |
| Dehydration | Nitrile (-C≡N) | P₂O₅, POCl₃, SOCl₂ | orgoreview.commasterorganicchemistry.comnih.gov |
| Hofmann Rearrangement | Primary Amine (-NH₂) | Br₂/NaOH, NBA/LiOH, PhI/Oxone | nrochemistry.comorganic-chemistry.orgorganic-chemistry.org |
| Transamidation | Secondary/Tertiary Amide (-CONHR'/-CONR'₂) | Amines with metal or acid catalysts | dntb.gov.uaresearchgate.net |
Aromatic Ring Functionalization and Substituent Effects
The benzene (B151609) ring of the this compound scaffold is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of substituents directly onto the carbocyclic portion of the molecule. The inherent electronic properties of the fused isoindoline system govern the regioselectivity of these reactions.
The nitrogen atom of the isoindoline ring, being an amine, acts as an activating group through resonance donation of its lone pair of electrons into the aromatic π-system. This increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. This activation is directed primarily to the ortho and para positions relative to the point of ring fusion. In the isoindoline system, this corresponds to the C-4 and C-6 positions. However, the C-7 position is also activated (ortho to the nitrogen through the fused ring system). The precise outcome of substitution is a balance between these electronic activating effects and steric hindrance from the non-planar five-membered ring.
Common EAS reactions that can be applied to this scaffold include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst such as FeBr₃ or AlCl₃.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride (RCOCl) or anhydride with a Lewis acid catalyst (e.g., AlCl₃). This is often preferred over alkylation due to its resistance to over-substitution.
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide (R-X) and a Lewis acid catalyst.
The presence of these newly introduced substituents will, in turn, influence the properties and subsequent reactivity of the entire molecule.
Ring Expansion and Contraction Reactions of the Isoindoline System
Altering the size of the heterocyclic ring is a powerful strategy for profound skeletal modification. While not commonly reported for the this compound parent structure, established methodologies for ring expansion and contraction of related cyclic systems can be conceptually applied.
Ring Expansion: The five-membered pyrrolidine (B122466) ring of the isoindoline system could potentially be expanded to a six-membered piperidine (B6355638) ring, leading to a tetrahydroisoquinoline derivative. Catalytic asymmetric one-carbon ring expansion reactions have been developed for N-heterocycles, often involving carbene or carbenoid intermediates that insert into a C-N or C-C bond of the ring. nih.gov Such reactions can be catalyzed by transition metals like copper or rhodium, using diazo compounds as carbene precursors. nih.gov Another strategy involves photochemical rearrangements, where specific chromophores can induce sigmatropic shifts that result in an expanded ring system. rsc.org These advanced methods could transform the isoindoline core into larger, medicinally relevant N-heterocyclic frameworks like benzazepines. researchgate.net
Ring Contraction: Ring contraction reactions typically reduce a ring's size by one or more atoms. Two classic named reactions are particularly relevant for contracting cyclic ketones:
Wolff Rearrangement: This reaction converts an α-diazo ketone into a ketene (B1206846) via a 1,2-rearrangement, which can then be trapped by a nucleophile. chem-station.comorganic-chemistry.org When applied to a cyclic α-diazo ketone, the result is a one-carbon ring contraction. wikipedia.orgmdpi.com To apply this to the isoindoline system, the C-1 position would first need to be converted to an α-diazo ketone functionality. The resulting product would be a cyclobutane (B1203170) ring fused to the benzene ring.
Favorskii Rearrangement: This reaction involves the base-catalyzed rearrangement of an α-halo ketone to a carboxylic acid derivative, proceeding through a cyclopropanone (B1606653) intermediate. purechemistry.orgddugu.ac.in For cyclic α-halo ketones, this transformation results in ring contraction. wikipedia.orgnrochemistry.comadichemistry.com Application to the isoindoline framework would require converting the C-1 position into a ketone and subsequent α-halogenation. Treatment with a base like sodium methoxide (B1231860) would then induce contraction of the five-membered ring to a four-membered azetidine (B1206935) ring fused to the aromatic system.
Molecular Hybridization and Conjugation Strategies with the this compound Core
The this compound core is an excellent building block for constructing larger, more complex molecules through hybridization and conjugation. This approach involves covalently linking the core scaffold to other pharmacophores or molecular entities to create hybrid molecules with potentially novel or synergistic properties.
A particularly powerful method for achieving this is through isocyanide-based multicomponent reactions (IMCRs), such as the Ugi four-component reaction (U-4CR) . jsynthchem.comresearchgate.net The U-4CR combines an amine, an aldehyde, a carboxylic acid, and an isocyanide in a single step to produce a complex α-acylamino carboxamide product. mdpi.com The secondary amine of the this compound can serve as the amine component in this reaction. This allows for the direct and efficient incorporation of the entire isoindoline scaffold into a larger, peptide-like framework, with the potential to introduce three new points of diversity in a single operation. nih.gov The products of such reactions can serve as precursors for further cyclization, leading to complex poly-heterocyclic systems. beilstein-journals.org
Beyond multicomponent reactions, more traditional conjugation strategies can be employed. For example:
Amide Bond Coupling: The isoindole nitrogen can be acylated with a bifunctional linker, which can then be used to attach another molecule.
Derivatization of the Carboxamide: The carboxamide group can be modified, for instance, by reduction to an amine (as described in 3.2), which can then be coupled to a carboxylic acid on another molecule of interest using standard peptide coupling reagents (e.g., DCC, EDC).
These strategies enable the rational design and synthesis of sophisticated molecular architectures built upon the this compound core.
Advanced Spectroscopic and Crystallographic Characterization of 2,3 Dihydro 1h Isoindole 1 Carboxamide Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular framework of 2,3-dihydro-1H-isoindole-1-carboxamide analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assignment of connectivity and stereochemistry.
In the ¹H NMR spectrum of a typical this compound analogue, the protons of the aromatic ring generally appear as a complex multiplet in the range of δ 7.2-7.8 ppm. The benzylic protons on the isoindole ring system also give rise to characteristic signals. The proton at the C1 position, being adjacent to both the aromatic ring and the carboxamide group, typically resonates as a multiplet in the region of δ 4.5-5.5 ppm. The protons of the methylene (B1212753) group at the C3 position are often diastereotopic and appear as distinct multiplets. The amide protons of the carboxamide group are usually observed as two broad singlets in the downfield region of the spectrum, typically between δ 6.5 and 8.0 ppm, due to restricted rotation around the C-N bond.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxamide group is readily identifiable by its characteristic downfield chemical shift, typically in the range of δ 170-180 ppm. The aromatic carbons resonate between δ 120 and 145 ppm. The C1 and C3 carbons of the isoindole ring appear in the aliphatic region of the spectrum, with the C1 carbon signal typically found around δ 60-70 ppm and the C3 carbon signal around δ 45-55 ppm.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.2-7.8 (m) | 120-145 |
| C1-H | 4.5-5.5 (m) | 60-70 |
| C3-H₂ | 3.0-4.5 (m) | 45-55 |
| NH₂ | 6.5-8.0 (br s) | - |
| C=O | - | 170-180 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of novel this compound analogues. By providing a highly accurate mass measurement, typically with an error of less than 5 ppm, HRMS allows for the unambiguous determination of the molecular formula.
For the parent compound, this compound, the molecular formula is C₉H₁₀N₂O. The calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm the identity of the synthesized compound. Any deviation from this calculated mass would suggest the presence of impurities or an incorrect structural assignment. This technique is particularly valuable when dealing with complex reaction mixtures or when trying to differentiate between isomers.
| Molecular Formula | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| C₉H₁₀N₂O | [M+H]⁺ | 163.0866 | 163.0865 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound analogues, the IR spectrum displays several characteristic absorption bands.
The most prominent features in the IR spectrum are the absorptions corresponding to the N-H and C=O stretching vibrations of the primary amide group. The N-H stretching vibrations typically appear as two distinct bands in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. The C=O stretching vibration of the amide (Amide I band) gives rise to a strong absorption band, usually found between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) is observed in the range of 1650-1580 cm⁻¹. Additionally, the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region.
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretching | 3400-3200 (two bands) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| Amide C=O (Amide I) | Stretching | 1680-1630 |
| Amide N-H (Amide II) | Bending | 1650-1580 |
| Aromatic C=C | Stretching | 1600-1450 |
X-ray Diffraction Studies for Atomic-Resolution Structural Elucidation
For analogues of this compound, X-ray crystallography can confirm the connectivity of the atoms and provide crucial details about the stereochemistry at the C1 position, if it is a stereocenter. The analysis of the crystal structure reveals the planarity of the aromatic ring and the conformation of the five-membered dihydroisoindole ring, which is typically in an envelope or twisted conformation. Furthermore, the study of the crystal packing can elucidate the nature and geometry of intermolecular hydrogen bonds formed by the amide group, which play a significant role in the solid-state architecture and physical properties of these compounds.
| Parameter | Typical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| C(sp²)-C(sp²) (aromatic) Bond Length | ~1.39 Å |
| C1-N2 Bond Length | ~1.47 Å |
| C=O Bond Length | ~1.24 Å |
| C(O)-NH₂ Bond Length | ~1.33 Å |
| Aromatic Ring Dihedral Angle | Nearly planar |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment
When the C1 position of the this compound core is substituted, it becomes a chiral center, leading to the existence of enantiomers. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of these chiral analogues. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The ECD spectrum of a chiral this compound analogue will exhibit characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophores in the molecule, primarily the aromatic ring and the carboxamide group. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center.
To assign the absolute configuration, the experimental ECD spectrum is compared with the theoretically calculated spectrum for a specific enantiomer (e.g., the R-enantiomer). A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule. This non-destructive technique is particularly valuable when suitable crystals for X-ray diffraction cannot be obtained.
Computational Chemistry and Molecular Modeling of 2,3 Dihydro 1h Isoindole 1 Carboxamide Systems
Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Pathways
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For derivatives of the isoindole scaffold, DFT calculations provide critical insights into their fundamental properties.
Researchers have employed DFT, often using Becke's three-parameter hybrid exchange functional with the Lee-Yang–Parr gradient-corrected correlation (B3LYP) functional, to perform geometry optimizations of novel isoindole derivatives. mdpi.com Such calculations are crucial for obtaining the most stable three-dimensional structure of a molecule before further computational analysis like molecular docking. mdpi.com
DFT studies have also been instrumental in understanding the electronic properties that govern the reactivity and interaction capabilities of these compounds. For example, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to identify the regions of a molecule most likely to act as electron donors and acceptors, respectively. In one study on a substituted isoindole, DFT calculations revealed that the HOMO was predominantly located over a substituted aromatic ring, while the LUMO was concentrated on the indole (B1671886) portion of the molecule, highlighting the reactive corners of the compound. nih.gov Furthermore, quantum-mechanics-based DFT studies on isoindoline-1,3-dione derivatives have been conducted to investigate their molecular properties, electronic characteristics, and the nature of their chemical bonds, providing a deeper understanding of their stability and reactivity. nih.gov
Molecular Dynamics Simulations for Ligand-Target Interactions and Conformational Landscapes
Molecular dynamics (MD) simulations offer a way to observe the physical movements of atoms and molecules over time, providing a detailed view of ligand-target interactions and the conformational flexibility of molecules.
For isoindole-based systems, MD simulations have been applied to refine the results of molecular docking and to assess the stability of predicted ligand-protein complexes. In a study targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), MD simulations were used alongside molecular docking to investigate the interactions of newly designed 1-H-isoindole-1,3(2H)-dione derivatives. nih.govmdpi.com These simulations help to confirm whether the binding mode predicted by docking is stable over a period of time in a simulated physiological environment. Similarly, dynamic simulation studies have been employed to illustrate the stability and reactivity of isoindoline-1,3-dione derivatives as potential inhibitors of the enzyme InhA, a key target in Mycobacterium tuberculosis. nih.gov By analyzing the trajectory of the simulation, researchers can understand how the ligand adapts its conformation within the binding site and identify key, stable interactions that contribute to its binding affinity.
Molecular Docking Studies for Ligand-Protein Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. The isoindole scaffold has been the subject of numerous molecular docking studies to explore its potential against a variety of biological targets. mdpi.commdpi.comacademicjournals.orgnih.gov
These studies often begin with obtaining the three-dimensional crystal structure of the target protein from a repository like the Protein Data Bank (PDB). mdpi.com The ligand structures are then computationally "docked" into the protein's active site. The results are typically ranked using a scoring function, which estimates the binding affinity, often expressed as a binding energy in kcal/mol. Lower binding energy values generally indicate a higher predicted affinity between the ligand and the target. mdpi.com
For instance, molecular docking simulations of novel derivatives containing the 1H-isoindole-1,3(2H)-dione moiety have revealed low binding energies when interacting with enzymes like cyclooxygenase-2 (COX-2) and monoamine oxidase B (MAO-B), suggesting a high probability of interaction. mdpi.com In another study, docking was used to investigate the interactions of isoindole derivatives within the active sites of COX-1 and COX-2, identifying key hydrogen bonds and π-π stacking interactions with amino acid residues like Ser530 and Trp387. mdpi.com These detailed interaction maps are invaluable for understanding the structural basis of inhibition and for designing modifications to improve potency.
Table 1: Example Molecular Docking Results for Isoindole Derivatives
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
| 1H-isoindole-1,3(2H)-dione Derivative | COX-1 | Ser530, Trp387, Gly526, Leu352 | Not specified | mdpi.com |
| 1H-isoindole-1,3(2H)-dione Derivative | COX-2 | Arg120, Tyr355, Leu352, Val523 | Not specified | mdpi.com |
| 1-H-isoindole-1,3(2H)-dione Derivative | Acetylcholinesterase (AChE) | Not specified | -8.2 to -10.2 | mdpi.com |
In Silico Screening and Virtual Ligand Design Utilizing the 2,3-dihydro-1H-isoindole-1-carboxamide Scaffold
In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are likely to have a desired biological activity. The 2,3-dihydro-1H-isoindole scaffold serves as an excellent starting point for such virtual screening campaigns and for the subsequent design of novel ligands.
The process often begins with a known active compound or a hypothesized pharmacophore model. This model is then used to search virtual libraries for molecules containing the core isoindole scaffold with diverse substitutions. Molecular docking is a primary tool in this process, allowing for the rapid evaluation of thousands or millions of potential compounds against a specific protein target. researchgate.net
For example, researchers have designed and synthesized novel 2-(6-substituted benzo[d]thiazol-2-yl) isoindoline-1,3-diones based on the hybridization of two known pharmacophores. researchgate.net In silico molecular docking studies were performed first to predict their interaction with the target (COX-2) and to prioritize which molecules to synthesize and test experimentally. researchgate.net This approach, where computational screening precedes chemical synthesis, saves significant time and resources by focusing on the most promising candidates. nih.govmdpi.com The insights gained from these in silico studies, such as the specific interactions observed in docking simulations, directly inform the virtual design of new ligands with potentially improved affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Biological Activities
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying key physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
While specific QSAR studies focusing solely on this compound were not prominently found, the methodology has been successfully applied to structurally related heterocyclic systems. For instance, a QSAR model was developed based on the structure of indeno[1,2-b]indole (B1252910) derivatives, which are also inhibitors of Casein Kinase II (CK2). mdpi.comresearchgate.net This model was built by correlating various structural descriptors of a set of known inhibitors with their measured inhibitory concentrations (IC50 values). The resulting model demonstrated good predictive ability, which was then used to predict the activity of a different class of compounds, naphtho[2,3-b]furan-4,9-diones, as potential CK2 inhibitors. mdpi.comresearchgate.net
The development of a robust QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, and building a statistical model (e.g., using multiple linear regression or machine learning methods). The predictive power of the model is then assessed using statistical validation techniques. mdpi.com Such an approach could readily be applied to a series of this compound derivatives to guide the synthesis of analogs with enhanced biological activity.
Mechanistic Investigations and Biological Target Engagement of 2,3 Dihydro 1h Isoindole 1 Carboxamide Derivatives
Enzyme Inhibition and Modulation by 2,3-dihydro-1H-isoindole Carboxamide Analogues
Poly(ADP-ribose) Polymerase (PARP) Inhibition Mechanisms and Selectivity
Derivatives of 2,3-dihydro-1H-isoindole-1-carboxamide have been identified as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. researchgate.netresearchgate.net These enzymes are crucial for cellular processes, including the repair of single-strand DNA breaks. youtube.com PARP inhibitors function by competing with the native substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the catalytic site of the enzyme. youtube.comfrontiersin.org This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of DNA repair proteins. youtube.com
A key mechanism of action for these inhibitors is "PARP trapping," where the inhibitor not only blocks the enzyme's catalytic activity but also traps it on the DNA at the site of damage. frontiersin.orgresearchgate.net This trapped PARP-DNA complex is highly cytotoxic, especially in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, leading to a synthetic lethal effect. researchgate.netnih.gov
The selectivity of isoindole-carboxamide derivatives for PARP-1 over PARP-2 and other isoforms is a significant area of research. researchgate.netonclive.com While first-generation PARP inhibitors often target both PARP-1 and PARP-2, newer derivatives are being designed for higher selectivity towards PARP-1 to potentially reduce hematological toxicities. onclive.com This selectivity is achieved by exploiting subtle differences in the amino acid composition of the NAD+ binding pocket among the PARP family members. The isoindole scaffold can be chemically modified to create more specific interactions with the PARP-1 active site, thereby enhancing selectivity and therapeutic index. researchgate.net
| Feature | Description | Reference |
| Target Enzyme | Poly(ADP-ribose) Polymerase (PARP), primarily PARP-1 and PARP-2. | researchgate.netresearchgate.net |
| Mechanism of Action | Competitive inhibition with NAD+ at the catalytic site; PARP trapping on DNA. | youtube.comfrontiersin.orgresearchgate.net |
| Basis of Selectivity | Exploiting structural differences in the NAD+ binding pocket of PARP isoforms. | researchgate.netonclive.com |
| Therapeutic Strategy | Synthetic lethality in cancer cells with deficient DNA repair pathways (e.g., BRCA mutations). | nih.gov |
HIV-1 Integrase Inhibition: Binding Modes and Structural Insights
The this compound scaffold has been utilized in the design of inhibitors targeting HIV-1 integrase, an essential enzyme for viral replication. nih.gov HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a process involving two main steps: 3'-processing and strand transfer. nih.govnih.gov Isoindoline-based inhibitors are primarily designed to block the strand transfer step. mdpi.com
Structural studies have revealed that these inhibitors, known as integrase strand transfer inhibitors (INSTIs), function by chelating the two magnesium ions (Mg2+) present in the enzyme's active site. nih.govmdpi.comnih.gov The isoindole core and the carboxamide group position key heteroatoms to coordinate with these metal ions, which is a critical interaction for potent inhibition. mdpi.com This chelation prevents the binding of the host DNA to the active site, thereby halting the integration process.
The binding mode of these inhibitors also involves interactions with the viral DNA and key amino acid residues within the integrase active site. nih.gov A halobenzyl group, often attached to the isoindole scaffold via a flexible linker, typically interacts with the viral DNA. nih.gov The development of resistance to first-generation INSTIs has driven the design of new derivatives with modified interactions within the active site to overcome these resistance mutations. nih.govnih.gov
Cyclooxygenase (COX) Isoform Selectivity in Isoindoline (B1297411) Carboxamide Research
Derivatives of isoindoline have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory response. researchgate.netnih.gov There are two primary isoforms, COX-1 and COX-2. nih.gov While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is elevated during inflammation. medcentral.com Therefore, selective inhibition of COX-2 is a desirable therapeutic goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs. medcentral.com
The structural basis for the selectivity of certain inhibitors for COX-2 over COX-1 lies in a key difference in their active sites. The COX-2 active site possesses a larger, more accommodating side pocket compared to COX-1. nih.gov Isoindoline carboxamide derivatives can be designed with bulky substituents that can fit into this side pocket of COX-2 but are sterically hindered from binding to the narrower COX-1 active site. researchgate.netnih.gov Molecular docking studies have been employed to design and rationalize the selectivity of these compounds, indicating that specific interactions with amino acid residues in the COX-2 active site contribute to their inhibitory potency and selectivity. nih.govnih.gov
Other Enzymatic Targets: Inhibition Kinetics and Specificity
The versatile this compound scaffold has been explored for the inhibition of various other enzymes. For instance, derivatives of isoindoline-1,3-dione have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Kinetic studies of these compounds are crucial to understand their mechanism of inhibition, whether it be competitive, non-competitive, or mixed-type inhibition.
Furthermore, isoindoline-1,3-dione sulfonamides have been identified as inhibitors of α-glucosidase, aldose reductase, and tyrosinase, enzymes relevant to diabetes and hyperpigmentation. nih.gov Molecular docking and enzyme inhibition studies have elucidated the structure-activity relationships, highlighting the importance of specific interactions like hydrogen bonding and hydrophobic interactions for potent enzyme inhibition. nih.gov Additionally, certain quinoline-3-carboxamide (B1254982) derivatives have been synthesized and evaluated as inhibitors of ATM kinase, a key player in the DNA damage response pathway. nih.govresearchgate.net
Antiviral Activity and Cellular Mechanisms of Action
Inhibition of Viral Entry Pathways
Beyond targeting viral enzymes, derivatives of the isoindole scaffold have demonstrated antiviral activity by inhibiting the entry of viruses into host cells. researchgate.netjmchemsci.com This mechanism is particularly relevant for enveloped viruses, where fusion of the viral envelope with the host cell membrane is a critical step for infection. For example, some indole (B1671886) derivatives have been shown to inhibit the membrane fusion mediated by the spike protein of SARS-CoV-2. nih.govnih.gov
The proposed mechanism involves the binding of these small molecules to viral surface glycoproteins or host cell receptors, thereby preventing the conformational changes and protein-protein interactions necessary for viral attachment and membrane fusion. researchgate.net For instance, some piperidine-4-carboxamide analogs, which share structural similarities with isoindoline derivatives, have shown broad-spectrum anti-coronavirus activity, including against SARS-CoV-2. gavinpublishers.com The ability of these compounds to disrupt the early stages of the viral life cycle makes them attractive candidates for the development of broad-spectrum antiviral agents. researchgate.netjmchemsci.com
Reverse Transcriptase Inhibition Potential
Derivatives of the isoindole scaffold have been investigated for their potential to inhibit HIV-1 reverse transcriptase (RT), a crucial enzyme in the life cycle of the human immunodeficiency virus. researchgate.net One study focused on the design and synthesis of a series of 2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamides as non-nucleoside reverse transcriptase inhibitors (NNRTIs). derpharmachemica.com In this research, sixteen novel 1,3-dioxoisoindole derivatives were synthesized and evaluated for their ability to inhibit HIV-1 RT. derpharmachemica.com The inhibitory activity was assessed using an HIV-1 RNA-dependent DNA polymerase activity assay. derpharmachemica.com Several of the synthesized analogs demonstrated weak reverse transcriptase inhibitory activity at a concentration of 20µM. derpharmachemica.com
Similarly, a series of 2-(1,3-dioxo-3a,4-dihydro-1H-isoindol-2(3H,7H,7aH)-yl)-N-(substitutedphenyl) acetamide (B32628) analogs, which share the core phthalimide (B116566) structure, were synthesized and evaluated for their HIV-1 reverse transcriptase inhibitory activity. nih.gov Among the sixteen synthesized compounds, a number showed weak inhibitory activity at a 20 μM concentration. nih.gov For instance, the compound 2-(1,3-dioxo-3a,4-dihydro-1H-isoindol-2(3H,7H,7aH)-yl)-N-phenylacetamide, with an unsubstituted phenyl ring, exhibited a 25% inhibition of HIV-1 RT at the tested concentration. nih.gov Another derivative, 2-(1,3-dioxo-3a,4-dihydro-1H-isoindol-2(3H,7H,7aH)-yl)-N-m-tolylacetamide, showed a 20% inhibition of the enzyme at the same concentration. nih.gov
These findings suggest that the isoindole scaffold could serve as a starting point for the development of novel NNRTIs. Further structural modifications and optimization could lead to derivatives with enhanced potency and a more favorable pharmacological profile.
Receptor Antagonism and Agonism (e.g., CCR5)
The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for the entry of the most common strains of HIV-1 into host cells, making it an attractive target for antiviral therapy. researchgate.net CCR5 antagonists block this co-receptor on the surface of immune cells like CD4+ T lymphocytes, thereby preventing the virus from entering the cell. researchgate.net While direct studies on this compound derivatives as CCR5 antagonists are limited in the available literature, the broader class of isoindole scaffolds has been recognized for a wide range of biological activities, including antiviral properties. researchgate.net
The structural features of isoindole derivatives make them plausible candidates for CCR5 antagonism. For instance, researchers have designed and prepared several tetrahydrophthalimide derivatives, a related class of compounds, with the aim of inhibiting HIV-1 reverse transcriptase, which shares the same therapeutic goal of combating HIV. nih.gov Furthermore, the development of piperidine-4-carboxamide and 5-oxopyrrolidine-3-carboxamide (B176796) derivatives has led to the discovery of potent CCR5 antagonists. nih.govnih.gov These studies highlight the potential of carboxamide-containing heterocyclic compounds to interact with this receptor. The isoindolinone core is considered a valuable starting point for the development of HIV integrase inhibitors, another key viral enzyme. researchgate.net This suggests that the isoindole framework is amenable to modifications that can target different components of the HIV life cycle.
Antioxidant and Free Radical Scavenging Properties
Several studies have highlighted the antioxidant potential of isoindole derivatives. In one investigation, novel phthalimide and hexahydrophthalimide derivatives were synthesized and their in vitro antioxidant activities were evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. mdpi.com All the tested compounds, including N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide, and N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, demonstrated antioxidant activity. mdpi.com The derivative containing a thiophene (B33073) moiety was found to be the most active. mdpi.com
Another study on new 1H-isoindole-1,3(2H)-dione derivatives also showed that all tested compounds possessed scavenging activity against reactive oxygen and nitrogen species (ROS and RNS). nih.gov The antioxidant properties of these compounds are significant as they can protect living cells from the damaging effects of free radicals, which are implicated in a variety of diseases. mdpi.com The mechanism of antioxidant action for some carboxamide derivatives has been linked to their ability to scavenge free radicals. plos.org
| Compound | Antioxidant Activity (% DPPH inhibition) |
|---|---|
| N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | 25.88% |
| N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide | 31.45% |
| N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | 25.99% |
Antiproliferative and Cytostatic Effects
The antiproliferative and cytostatic properties of isoindole derivatives have been explored against various cancer cell lines. A study on indole-aryl amide derivatives demonstrated their potential as anticancer agents. yu.edu.jo The in vitro cytotoxicity of these compounds was evaluated against a panel of tumor cell lines including HT29, HeLa, IGROV-1, MCF7, PC-3, and Jurkat J6. yu.edu.jo Some of the synthesized compounds exhibited good activity against the selected tumor cell lines. yu.edu.jo
For example, one of the indole-2-carboxamide derivatives showed moderate potency against the human prostate cancer cell line (PC3) with a half-maximal inhibitory concentration (IC50) ranging from 23 to over 50 µg/mL. yu.edu.jo The activity of these compounds was attributed to the presence of the N-H group in the indole system, the amide group, and the phenyl groups at specific positions. yu.edu.jo
Another study on 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives, a class of compounds that includes the isoindole core, demonstrated their ability to inhibit heparanase, an enzyme implicated in cancer metastasis and angiogenesis. researchgate.net Several of these compounds displayed potent heparanase inhibitory activity with IC50 values in the range of 200-500 nM and also showed anti-angiogenic effects. researchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Efficacy of this compound Derivatives
Impact of Substituent Effects on Biological Activity
Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of lead compounds. For isoindole-based derivatives, the nature and position of substituents on the isoindole ring system and its appended moieties significantly influence their biological activity.
In the context of reverse transcriptase inhibition, SAR studies on indole-based HIV-1 fusion inhibitors have revealed the importance of the molecule's shape, charge, and hydrophobic contacts for binding to the target protein. nih.gov For instance, the linkage position between indole rings in bisindole compounds was found to affect their activity, with a 6-6' linkage showing better results than 5-6', 6-5', or 5-5' linkages. nih.gov
In the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors based on the 1-H-isoindole-1,3(2H)-dione scaffold, modifications to the linker and substituents on the arylpiperazine moiety were explored. nih.gov For example, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivatives showed that introducing an additional substituent in the phenyl ring influenced the inhibitory activity against AChE. nih.gov
The following table summarizes the IC50 values of some 1-H-isoindole-1,3(2H)-dione derivatives against AChE, illustrating the impact of different substituents.
| Derivative | Substituent | IC50 (µM) for AChE |
|---|---|---|
| I | Phenyl | 1.12 |
| II | 4-Trifluoromethylphenyl | 2.31 |
| III | Diphenylmethyl | 1.94 |
| IV | Pyrimidyl | ~4.5 |
| V | Morpholine | 16.20 |
Pharmacophore Elucidation for Targeted Drug Design
Pharmacophore modeling is a computational approach used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This model then serves as a template for designing new molecules with improved potency and selectivity.
For isoindole-based structures, pharmacophore models can be developed based on the structures of known active compounds or the ligand-binding site of the target protein. For instance, in the design of cyclooxygenase (COX) inhibitors, a pharmacophore model for 1H-isoindole-1,3(2H)-dione derivatives was proposed. nih.gov This model suggested that the optimal structure includes a cyclic imide moiety linked to an arylpiperazine residue by a linker. nih.gov
The general process of pharmacophore-based drug design involves:
Data Collection: Gathering structural and activity data of known active molecules.
Analysis: Identifying the common chemical features and their spatial relationships that are essential for biological activity.
Design: Using the pharmacophore model to design new molecules that fit the identified features.
This approach allows for the rational design of novel this compound derivatives with targeted biological activities by ensuring that the designed molecules possess the necessary structural features for effective interaction with their biological targets.
Advanced Applications and Future Directions in 2,3 Dihydro 1h Isoindole 1 Carboxamide Research
Role of the 2,3-dihydro-1H-isoindole-1-carboxamide Scaffold in Library Synthesis and High-Throughput Screening
The 2,3-dihydro-1H-isoindole core, particularly its oxidized form isoindoline-1,3-dione (phthalimide), is a cornerstone in the construction of compound libraries for high-throughput screening (HTS). nih.govnih.govku.edu HTS allows for the rapid testing of large collections of molecules to identify "hits"—compounds that modulate a specific biological target. nih.gov The isoindole framework is particularly amenable to library synthesis due to the synthetic accessibility of its core and the ease with which substituents can be introduced.
The acidic proton on the imide nitrogen of the related isoindoline-1,3-dione structure facilitates straightforward condensation reactions with a wide array of pharmacophores, such as arylpiperazines. nih.govnih.gov This enables the creation of large, diverse libraries where the core scaffold is maintained while the peripheral chemical groups are varied. pharm.ai Researchers have synthesized series of isoindoline-1,3-dione derivatives by linking them to different arylpiperazine moieties to explore their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases. nih.govmdpi.com These libraries are then screened to identify structure-activity relationships (SAR), revealing how different substituents influence biological activity. researchgate.net For instance, studies have shown that modifications to the arylpiperazine ring or the linker connecting it to the isoindole core can significantly alter inhibitory potency and selectivity. mdpi.com
Below is a table representing examples of library synthesis based on a related isoindoline-1,3-dione core.
| Core Scaffold | Linker/Reaction Type | Appended Moiety Examples | Resulting Library Focus |
| Isoindoline-1,3-dione | N-alkylation with bromo- or chloro-alkylamines | Arylpiperazines, 1,2,3,4-tetrahydroisoquinoline | Cholinesterase Inhibitors mdpi.com |
| Isoindoline-1,3-dione | Mannich Reaction | N-arylpiperazines | Cyclooxygenase (COX) Inhibitors nih.gov |
| Isoindoline-1,3-dione | N-acylation | 1-Chloroacetyl-4-aryl-piperazines | Analgesics nih.gov |
| Isoindoline-1,3-dione | Molecular Hybridization | Thiazolopyran | Anticancer Agents / Topoisomerase II Inhibitors nih.gov |
Fragment-Based Drug Discovery Utilizing the this compound Core
Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional HTS for identifying lead compounds. nih.gov This approach uses libraries of small, low-molecular-weight molecules ("fragments") to probe the binding sites of biological targets. biosolveit.dedrughunter.com Because of their simplicity, fragments can form highly efficient, high-quality interactions with a protein target, serving as excellent starting points for optimization into more potent and drug-like molecules. nih.gov
The this compound core possesses several characteristics that make it an ideal scaffold for FBDD. researchgate.net Bicyclic compounds featuring saturated N-heterocycles fused to an aromatic ring are highly valued in medicinal chemistry for providing a combination of rigidity, three-dimensional shape (high Fsp3 content), and defined vectors for chemical elaboration. researchgate.net
Key attributes of the this compound core for FBDD include:
Low Molecular Weight: The core structure is small, fitting the "Rule of Three" often applied to fragments (MW < 300 Da). biosolveit.de
Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to a lower entropic penalty upon binding to a target.
Defined Synthetic Vectors: The carboxamide group and the nitrogen atom of the isoindole ring provide clear points for synthetic modification, allowing fragments to be "grown" or "linked" to improve affinity and selectivity. biosolveit.deresearchgate.net
3D-Character: The non-planar nature of the dihydroisoindole ring allows for the exploration of three-dimensional binding pockets, a recognized challenge in drug discovery. researchgate.net
While FBDD campaigns specifically starting with this compound are not extensively documented in publicly available literature, the related dihydroisoquinolones have been successfully used to generate fragment libraries, highlighting the utility of such bicyclic scaffolds in this approach. researchgate.net The synthetic accessibility of these cores allows for the creation of fragment collections with diverse substituents at various positions, enabling thorough exploration of a target's binding site. researchgate.net
Prodrug Strategies and Targeted Delivery Systems Incorporating the this compound Moiety
A prodrug is an inactive or less active molecule that is converted into an active drug within the body. nih.gov This strategy is often employed to overcome limitations of a drug, such as poor solubility, low permeability, or lack of specificity. nih.govmdpi.com Similarly, targeted drug delivery aims to concentrate a therapeutic agent at its site of action, increasing efficacy and reducing off-target side effects. nih.govunipd.it
The this compound moiety contains functional groups—specifically the secondary amine and the primary amide—that are amenable to prodrug design.
N-Acylation/Alkylation: The nitrogen of the dihydroisoindole ring can be modified with cleavable promoieties. For example, attaching a group that is selectively cleaved by enzymes present in a tumor microenvironment could release the active isoindole-carboxamide drug specifically at the cancer site.
Amide Modification: The carboxamide group could be modified, although this is generally a stable functional group. More advanced strategies might involve designing a derivative that undergoes an intramolecular cyclization to release the active compound under specific physiological conditions (e.g., a change in pH).
For targeted delivery, the isoindole-carboxamide moiety could be conjugated to a targeting ligand via a linker. nih.gov Such ligands can be antibodies, peptides, or small molecules that bind to receptors overexpressed on the surface of target cells, such as cancer cells. unipd.itresearchgate.net For instance, the scaffold could be linked to a polymer carrier, forming a nanoparticle that accumulates in tumor tissue through the enhanced permeability and retention (EPR) effect. researchgate.net The inclusion of a targeting ligand on the nanoparticle's surface would further enhance cellular uptake via receptor-mediated endocytosis. unipd.it
While specific examples of prodrugs based on the this compound core are not prominent in the literature, the chemical principles for their design are well-established. nih.govmdpi.com
Prospects for this compound in Chemical Biology Tool Development
Chemical biology utilizes small molecules as tools to study and manipulate biological systems, providing insights into cellular processes and disease mechanisms. nih.gov The this compound scaffold and its derivatives hold significant promise for the development of such chemical tools.
A structurally related compound, 2,3-Dihydro-1H-isoindole-2-carboxamide, has been identified as an inhibitor of the enzyme diacylglycerol lipase (B570770) (DAGL). biosynth.com By inhibiting this enzyme, the compound serves as a valuable tool to study the role of DAGL in triglyceride biosynthesis in both cell culture and animal models. biosynth.com This demonstrates the potential of the isoindole carboxamide scaffold to yield potent and selective inhibitors for studying specific enzyme functions.
The development of endocannabinoid research provides another example of how small molecules can be critical tools. nih.govresearchgate.net The discovery of agonists and antagonists for cannabinoid receptors, as well as inhibitors for the enzymes that synthesize and degrade endocannabinoids, has been instrumental in understanding this signaling system. nih.govresearchgate.net Similarly, derivatives of this compound could be developed into:
Selective Enzyme Inhibitors: By screening libraries of derivatives against various enzyme classes (e.g., kinases, proteases, metabolic enzymes), novel and selective inhibitors can be identified to probe their biological roles.
Receptor Ligands: The scaffold could be elaborated to create agonists or antagonists for specific G-protein-coupled receptors (GPCRs) or ion channels.
Chemical Probes: Derivatives can be functionalized with reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups to create probes for identifying protein targets (target deconvolution) or visualizing biological processes.
The table below outlines potential applications of this scaffold in chemical biology.
| Potential Tool Type | Target Class | Biological Question to Address |
| Selective Inhibitor | Diacylglycerol Lipase (DAGL) | What is the role of DAGL in lipid metabolism and signaling? biosynth.com |
| Receptor Antagonist | G-Protein-Coupled Receptors (GPCRs) | How does blocking a specific GPCR affect a cellular signaling pathway? |
| Affinity-Based Probe | Unknown Cellular Target | What are the protein binding partners of a bioactive isoindole derivative? |
| Fluorescent Ligand | Ion Channels | Where are specific ion channels located within a cell or tissue? |
The versatility and favorable chemical properties of the this compound scaffold ensure its continued importance in advanced medicinal chemistry and chemical biology research.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,3-dihydro-1H-isoindole-1-carboxamide derivatives?
- Methodological Answer : Use condensation reactions with 3-formyl-1H-indole-2-carboxylic acid derivatives and aminothiazolones under acidic reflux conditions. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid for 3–5 hours yields crystalline products, which are purified via recrystallization (DMF/acetic acid) . Optimize stoichiometry (1.0–1.1 equiv) and monitor reaction progress via TLC or HPLC.
Q. How can researchers safely handle 2,3-dihydro-1H-isoindole derivatives in laboratory settings?
- Methodological Answer : Follow strict safety protocols:
- Wear PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
- Use fume hoods or gloveboxes for reactions releasing volatile/toxic byproducts (e.g., HCl gas during ester hydrolysis) .
- Dispose of waste via certified hazardous waste management services to prevent environmental contamination .
Q. What analytical techniques are suitable for confirming the structure of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : Analyze and spectra to verify substituent positions and hydrogen bonding (e.g., NH protons in carboxamide groups).
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonds stabilizing isoindole rings) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for isoindole derivatives (e.g., unexpected -NMR splitting patterns)?
- Methodological Answer :
- Step 1 : Validate purity via HPLC or mass spectrometry to rule out impurities.
- Step 2 : Perform variable-temperature NMR to detect dynamic processes (e.g., tautomerism or rotational barriers).
- Step 3 : Compare experimental data with computational models (DFT calculations for NMR chemical shifts) .
- Step 4 : Cross-reference with structurally characterized analogs (e.g., 1,3-dimethoxy-2,3-dihydro-1H-isoindole-2-carbothioamide) to identify conformational trends .
Q. What strategies are effective for optimizing the bioactivity of isoindole-1-carboxamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., electron-withdrawing groups on the isoindole ring) to enhance binding affinity.
- In silico docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., gut microsomal triglyceride transport proteins) .
- In vitro assays : Test derivatives in enzyme inhibition assays (e.g., gMTP inhibition for anti-obesity applications) and compare IC values .
Q. How can computational methods aid in predicting synthetic pathways for novel isoindole derivatives?
- Methodological Answer :
- Retrosynthetic analysis : Use tools like Pistachio or Reaxys to identify feasible precursors (e.g., 3-formyl-1H-indole-2-carboxylate) .
- Reaction feasibility scoring : Prioritize routes with high plausibility scores (>0.8) and low energy barriers (DFT-calculated transition states) .
- Scale-up considerations : Simulate solvent effects (e.g., acetic acid vs. DMF) on reaction yields using COSMO-RS models.
Data Management and Reproducibility
Q. How should researchers address contradictions between experimental and published data (e.g., melting point discrepancies)?
- Methodological Answer :
- Data triangulation : Cross-check with independent sources (e.g., Pharmacopeial Forum standards or Acta Crystallographica datasets) .
- Replication : Repeat synthesis under documented conditions (e.g., CAS RN 771-50-6 for indole-5-carboxylic acid derivatives) and report deviations .
- Open data practices : Share raw spectra/crystallographic files (e.g., CIF formats) in repositories to enable peer validation .
Q. What steps ensure reproducibility in isoindole derivative synthesis?
- Methodological Answer :
- Detailed protocols : Specify reaction parameters (e.g., reflux time, cooling rates for crystallization) .
- Batch documentation : Record lot numbers of reagents (e.g., >95.0% purity for aminothiazolones) .
- Negative controls : Include unmodified isoindole cores to benchmark derivative properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
